molecular formula C9H11BrN2 B1401948 2-Bromo-3-(pyrrolidin-1-yl)pyridine CAS No. 1563531-38-3

2-Bromo-3-(pyrrolidin-1-yl)pyridine

Cat. No. B1401948
M. Wt: 227.1 g/mol
InChI Key: YSKABBMJIKLVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11BrN2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES string C1CCN(C1)C2=C(N=CC=C2)Br . This indicates that the molecule consists of a pyrrolidine ring attached to a pyridine ring via a carbon atom. The pyridine ring also has a bromine atom attached to it .


Physical And Chemical Properties Analysis

2-Bromo-3-(pyrrolidin-1-yl)pyridine has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 226.01056 g/mol . The topological polar surface area is 16.1 Ų .

Scientific Research Applications

Antibacterial Activity

One of the notable applications of 2-Bromo-3-(pyrrolidin-1-yl)pyridine is in the field of antibacterial research. For example, derivatives synthesized from this compound have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations varying between 6.2 to 100 µg/mL. These findings highlight the potential of this compound in developing new antibacterial agents (Bogdanowicz et al., 2013).

Photoreactions and Molecular Studies

The compound also plays a role in photoreactions and molecular studies. In one instance, derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridine, have been used to study various types of photoreactions including excited-state intramolecular and intermolecular proton transfers. These studies contribute to the understanding of molecular behavior under different conditions (Vetokhina et al., 2012).

Microbiological Activity

Another application lies in microbiology, where derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine were synthesized and evaluated for their bacteriostatic and antituberculosis activity. Some of these derivatives showed notable efficacy, indicating the compound's potential in developing treatments for bacterial infections and tuberculosis (Miszke et al., 2008).

Synthesis of Novel Compounds

The compound is also used in the synthesis of new chemical structures. For instance, its derivatives have been synthesized for potential use in time-resolved fluorescence immunoassays, which are significant in biochemical research and diagnostics (Pang Li-hua, 2009).

Safety And Hazards

The safety information available indicates that 2-Bromo-3-(pyrrolidin-1-yl)pyridine may be harmful if swallowed (Hazard Statements H302) . It is classified as Acute Tox. 4 Oral . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-bromo-3-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKABBMJIKLVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(pyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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